(2E)-3-(2-Methoxyphenyl)acryloyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

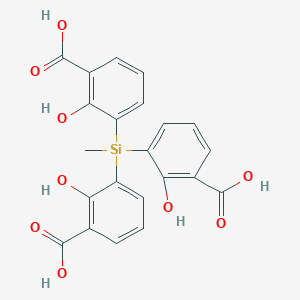

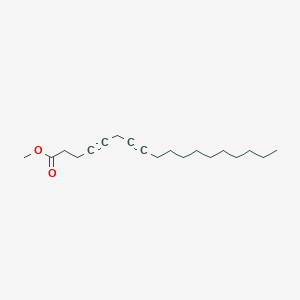

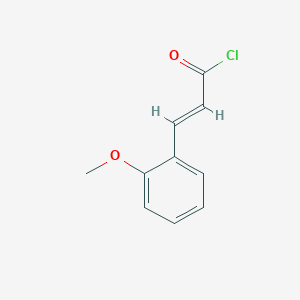

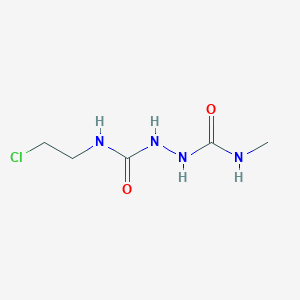

“(2E)-3-(2-Methoxyphenyl)acryloyl chloride” is a chemical compound with the molecular formula C10H9ClO2 . It is a specialty product used for proteomics research . The molecular weight of this compound is 196.63 g/mol .

Molecular Structure Analysis

The molecular structure of “(2E)-3-(2-Methoxyphenyl)acryloyl chloride” can be represented by the following SMILES notation: COC1=CC=CC=C1C=CC(=O)Cl . This notation represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E)-3-(2-Methoxyphenyl)acryloyl chloride” include a molecular weight of 196.63 g/mol . It has a complexity of 201 . The compound has a topological polar surface area of 26.3 Ų . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 3 rotatable bonds .

Applications De Recherche Scientifique

Antibacterial Nanofibers

One application is in the synthesis of antibacterial non-woven nanofibers from curcumin acrylate oligomers. Researchers synthesized new (meth)acrylate monomers by reacting curcumin with acryloyl chloride and methacryloyl chloride, which were then polymerized to obtain oligomers with potential applications as wound dressing materials due to their antibacterial properties and porous structure (Killi, Paul, & Gundloori, 2015).

Synthesis of Phenalenones

Another study focused on synthesizing 8-phenylphenalenones from Eichhornia crassipes, involving a Friedel-Crafts/Michael annulation reaction between acryloyl chloride and 2-methoxynaphthalene. This process highlights the role of acryloyl chloride in complex organic synthesis, leading to compounds with potential biological activities (Ospina et al., 2016).

Development of Corrosion Inhibitors

Research into the development of new derivatives of cyclohexanedione-1,3 for use as corrosion inhibitors in nitric acid solutions demonstrates the versatility of acryloyl chloride in creating functional materials. Such compounds show significant potential in protecting metals against corrosion, highlighting an industrial application of acryloyl chloride (Abu-Rayyan et al., 2022).

Drug Delivery Systems

Acryloyl chloride is also used in the synthesis of pH-sensitive hydrogels for drug delivery, showcasing its importance in medical applications. By modifying acryloyl chloride with specific monomers, researchers have developed hydrogels that can release drugs in response to the pH changes in the human body, offering targeted therapy options (Wang et al., 2010).

Advanced Materials

Finally, in the field of advanced materials, acryloyl chloride has been used to encapsulate multi-walled carbon nanotubes with polyurethane, creating nanocomposites with enhanced mechanical properties. This application underlines the role of acryloyl chloride in the development of novel materials with potential use in various industries, including automotive and aerospace (Wang et al., 2008).

Propriétés

IUPAC Name |

(E)-3-(2-methoxyphenyl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKDKLWEAIAPHW-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-Methoxyphenyl)acryloyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)